cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)

Catalog No.
S11188372
CAS No.
M.F
C36H47N9O6
M. Wt
701.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)

Product Name

cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)

IUPAC Name

2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

Molecular Formula

C36H47N9O6

Molecular Weight

701.8 g/mol

InChI

InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40)

InChI Key

KHAJTASUXODXRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic peptide composed of six amino acids, which include the non-standard amino acid Nal (naphthylalanine), Gly (glycine), D-Tyr (D-tyrosine), Lys (lysine), and Arg (arginine). Its unique structure contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry and drug development. The molecular formula of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is C36H47N11O6, and it has a molecular weight of approximately 703.88 g/mol .

Typical of peptides and cyclic compounds. Notably:

  • Oxidation: The D-tyrosine residue can be oxidized to form dityrosine or other oxidation products, which may influence the compound's biological properties.
  • Hydrolysis: Under acidic or basic conditions, cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may undergo hydrolysis, leading to the release of its constituent amino acids.
  • Conjugation Reactions: The amino groups in lysine and arginine can participate in conjugation reactions with various electrophiles, potentially enhancing the compound's reactivity and biological activity.

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) exhibits significant biological activity, particularly in the context of peptide-based therapeutics. Its structure suggests potential interactions with receptors involved in pain modulation, inflammation, and immune response. Preliminary studies indicate that this compound may act as an antagonist or agonist at certain receptor sites, contributing to its pharmacological effects.

Additionally, the presence of the naphthylalanine residue enhances lipophilicity, which may improve membrane permeability and bioavailability compared to linear peptides .

The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The general steps include:

  • Resin Preparation: A suitable resin is selected to attach the first amino acid.
  • Amino Acid Coupling: Sequential coupling of protected amino acids occurs on the resin using coupling reagents like HBTU or DIC.
  • Cyclization: Following the assembly of the linear peptide chain, cyclization is achieved through deprotection and formation of a peptide bond between the terminal amino acids.
  • Cleavage: The cyclic peptide is cleaved from the resin and deprotected to yield cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) in its active form.

Alternative methods may include solution-phase synthesis for smaller scale preparations or modifications using various coupling techniques .

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has potential applications in:

  • Drug Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting specific receptors.
  • Research: It can be utilized in studies related to peptide interactions, receptor binding assays, and pharmacological evaluations.
  • Biotechnology: The compound may be employed in designing biosensors or as a component in drug delivery systems due to its unique structural properties.

Interaction studies involving cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) focus on its binding affinity to various biological targets such as receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to evaluate these interactions quantitatively.

In vitro assays have shown promising results regarding its interaction with opioid receptors and other G-protein coupled receptors, suggesting a role in modulating pain pathways .

Several compounds share structural similarities with cyclo(-Nal-Gly-D-Tyr-Lys-Arg-). Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
Cyclo(-D-Tyr-Lys-Arg-)Contains D-Tyrosine but lacks naphthylalanineSimpler structure; potential for lower bioactivity
Cyclo(-Nal-Gly-D-Tyr-Ala-Arg-)Similar structure but substitutes alanine for lysineMay exhibit different receptor interactions
Cyclo[-Arg-Gly-Asp-D-Tyr-Lys]Incorporates Arg-Gly-Asp sequenceKnown for cell adhesion properties

The uniqueness of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) lies primarily in the inclusion of naphthylalanine, which enhances lipophilicity and potentially increases receptor binding affinity compared to other cyclic peptides lacking this modification .

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

9

Exact Mass

701.36493025 g/mol

Monoisotopic Mass

701.36493025 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-08-2024

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